

Unveiling TT-10: A Novel Cardioprotective Agent and YAP-TEAD Activator

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Compound of Interest

Compound Name: TT-10

Cat. No.: B15541084

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **TT-10**, a small molecule activator of the YES-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) pathway. **TT-10** has emerged as a promising therapeutic candidate for cardiovascular diseases, particularly in promoting cardiomyocyte proliferation and protecting the heart after ischemic injury. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

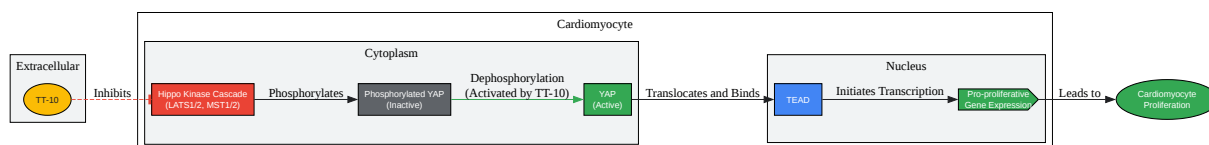
TT-10, with the chemical formula $C_{11}H_{10}FN_3OS_2$, is a novel fluorine-containing compound.[1] Its systematic IUPAC name is (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone.[2] The molecule has a molecular weight of 283.34 g/mol .[2][3]

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₀ FN ₃ OS ₂	[1][2][3]
IUPAC Name	(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone	[2]
CAS Number	2230640-94-3	[2][3]
Molecular Weight	283.34 g/mol	[2][3]
Exact Mass	283.0249	[2]

Mechanism of Action: The Hippo-YAP Signaling Pathway

TT-10 functions as a potent activator of the YAP-TEAD transcriptional pathway, a critical regulator of cell proliferation and organ size.[2][4] In the context of cardiac health, the Hippo-YAP signaling pathway is typically suppressed in adult cardiomyocytes, limiting their ability to proliferate and repair damage after an injury such as a myocardial infarction.[5]

TT-10 administration promotes the nuclear translocation of YAP, where it binds to TEAD transcription factors to initiate the expression of pro-proliferative genes.[1] This targeted activation of the Hippo-YAP pathway in cardiomyocytes stimulates their re-entry into the cell cycle, leading to increased cardiomyocyte proliferation and a reduction in the size of the infarct scar following a heart attack.[1][5]



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Fig. 1: **TT-10** mediated activation of the YAP-TEAD signaling pathway.

Therapeutic Potential and Preclinical Evidence

Preclinical studies in mouse models of myocardial infarction have demonstrated the therapeutic efficacy of **TT-10**.^[5] Treatment with **TT-10** led to improved heart function, which was accompanied by an increase in cardiomyocyte proliferation and a reduction in the size of the infarct.^[5] Furthermore, **TT-10** has been shown to exert antioxidant and antiapoptotic effects in vitro, further highlighting its cardioprotective properties.^[1]

Interestingly, the delivery method of **TT-10** appears to be a critical factor in its efficacy. While initial studies with intraperitoneal injections showed early improvements followed by worsened cardiac function, a subsequent study utilizing slow-release nanoparticles of **TT-10** demonstrated sustained improvements in heart function after a heart attack.^[5] This suggests that a controlled and sustained release of the compound is crucial for its therapeutic benefit.^[5]

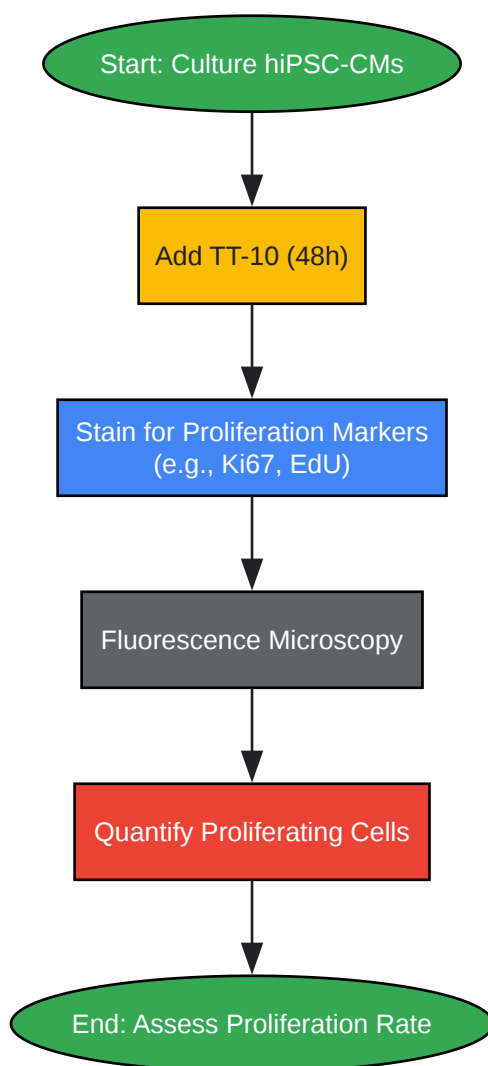
Experimental Protocols

In Vitro Cardiomyocyte Proliferation Assay

A key experiment to assess the efficacy of **TT-10** is the in vitro cardiomyocyte proliferation assay using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Methodology:

- hiPSC-CMs are cultured in appropriate media.
- **TT-10** is added to the culture media at various concentrations. A study has shown that **TT-10** markedly promotes cell cycle activation and increased cell division of hiPSC-CMs after 48 hours of treatment.^[4]
- Cell proliferation is assessed using markers such as Ki67 and 5-ethynyl-2'-deoxyuridine (EdU) incorporation, which indicate active cell division.
- Fluorescence microscopy is used to visualize and quantify the percentage of proliferating cardiomyocytes.



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